molecular formula C6H8BrI B13497939 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13497939
M. Wt: 286.94 g/mol
InChI Key: CXQSWFWWCJDXDH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane is a highly strained bicyclic compound featuring a [1.1.1]pentane scaffold substituted with bromomethyl and iodine groups at the 1- and 3-positions, respectively. Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly for bioisosteric replacements of aromatic rings or alkynes due to its three-dimensionality and reduced ring strain compared to cyclopropane derivatives . The compound is synthesized via radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane (propellane) using triethylborane as an initiator, enabling functionalization at both bridgehead and secondary bridge positions . Its reactivity is dominated by the electron-deficient nature of the bicyclo[1.1.1]pentane (BCP) core and the presence of halogens, which facilitate nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C6H8BrI

Molecular Weight

286.94 g/mol

IUPAC Name

1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2

InChI Key

CXQSWFWWCJDXDH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CBr

Origin of Product

United States

Preparation Methods

Radical-Mediated Halogenation via Atom Transfer Radical Addition (ATRA)

A prominent method for synthesizing 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane involves the reaction of [1.1.1]propellane with halogenated alkyl precursors under radical initiation conditions. A typical procedure is as follows:

  • A flame-dried reaction vessel is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane or an analogous halogenated precursor.
  • The vessel is evacuated and back-filled with argon to maintain an inert atmosphere.
  • Anhydrous diethyl ether is added, and the mixture is cooled to approximately −45 °C.
  • Phenyllithium is added dropwise to generate the bicyclo[1.1.1]pentyl radical intermediate.
  • The reaction mixture is gradually warmed to 0 °C and stirred for several hours to complete the radical addition and halogenation steps.
  • The product, 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane, is isolated by standard purification techniques such as chromatography.

This method yields the desired compound in moderate to high yields (typically 40–70%) depending on reaction conditions and substrate purity.

Use of Triethylborane as Radical Initiator

An alternative radical initiation employs triethylborane (BEt3) in ether solvents at low temperatures (0 °C to room temperature). Here, alkyl halides are converted into radicals that add to [1.1.1]propellane, affording 1-halo-3-substituted bicyclo[1.1.1]pentanes rapidly (within 15 minutes to a few hours). This approach is particularly effective for electron-deficient radicals and allows for fine-tuning of halogen substituents.

Halogen Exchange and Functional Group Interconversion

In some protocols, 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is first synthesized and then subjected to halogen exchange reactions to replace chlorine with bromine at the methyl position. This can be achieved via nucleophilic substitution using bromide salts under controlled conditions, although direct radical bromination methods are preferred for better selectivity and yield.

Data Table: Representative Reaction Conditions and Yields

Entry Starting Material Radical Initiator / Conditions Solvent Temperature Reaction Time Yield (%) Reference
1 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Phenyllithium (2 equiv) Anhydrous Et2O −45 °C to 0 °C 2 h 65–70
2 Alkyl halide (electron-deficient) Triethylborane (1–10 mol%) Et2O 0 °C to rt 15 min–1 h 59–98
3 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane NaBr (halogen exchange) MeOH or CH2Cl2 rt Several h 40–50

Analytical Characterization

The synthesized 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane is characterized by:

Research Findings and Perspectives

  • The radical-mediated approach using triethylborane as an initiator is noted for its rapid reaction times and high yields, making it a preferred method for preparing 1-halo-3-substituted bicyclo[1.1.1]pentanes, including the bromomethyl-iodo derivative.
  • The unique reactivity of the strained bicyclo[1.1.1]pentane core facilitates regioselective functionalization, which is challenging in other bicyclic systems.
  • The ability to selectively install bromomethyl and iodo substituents provides versatile synthetic handles for further transformations such as cross-coupling reactions, enabling the construction of complex molecules for pharmaceutical and materials applications.
  • Continued research explores stereodefined and polysubstituted bicyclo[1.1.1]pentane derivatives, expanding the chemical space accessible through these methods.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl and iodine substituents can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen or carbon-carbon bonds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The iodine substituent can be reduced to form a hydrogen-substituted bicyclo[1.1.1]pentane derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(azidomethyl)-3-iodobicyclo[1.1.1]pentane, while oxidation with potassium permanganate can yield 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane-1-carboxylic acid.

Scientific Research Applications

While there isn't specific information available on the applications of "1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane," the broader applications of bicyclo[1.1.1]pentanes (BCPs) can provide relevant context.

Bicyclo[1.1.1]pentanes (BCPs)
BCPs have gained prominence in the pharmaceutical, agrochemical, and materials industries due to their unique properties . They are employed as bioisosteres for para-substituted arenes, tert-butyl motifs, and alkynes, enhancing the pharmacokinetic profiles of drug candidates by improving metabolic stability, aqueous solubility, and membrane permeability .

Applications of BCPs

  • Pharmaceutical Industry: BCPs are utilized to enhance drug design by introducing three-dimensional aspects, opening new avenues for identifying successful drug candidates .
    • They serve as replacements for central phenyl rings in enzyme inhibitors, leading to improvements in passive permeability and aqueous solubility .
    • BCPs can drastically improve metabolic stability by mitigating amide hydrolysis, with minimal loss in potency relative to phenyl-containing compounds .
  • Materials Chemistry: BCPs are used in molecular rods, molecular rotors, liquid crystals, FRET sensors, and supramolecular assemblies .
  • Agrochemical Industry : BCPs are of interest in the agrochemical industry .
  • Synthetic Methods: BCP halide products offer opportunities for further functionalization, such as C–C bond formation . Novel methodologies to access BCPs are of interest to further develop the field .

Illustrative Examples:

  • In the discovery of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a bicyclo[1.1.1]pentane bioisostere circumvented amide hydrolysis issues, resulting in improved metabolic stability .
  • The bicyclo[1.1.1]pentane motif has led to the discovery of enzyme inhibitors with significant improvements in passive permeability and aqueous solubility . Compound 3 showed excellent oral absorption characteristics in a mouse model .
  • Rapid access to 2,2-difluorobicylco[1.1.1]pentanes has been enabled from an α-allyldiazoacetate precursor in a one-pot process through cyclopropanation .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Reactivity: The iodine substituent in 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane enables diverse functionalization (e.g., Sonogashira coupling, azide-alkyne cycloadditions), whereas bromine in the bromomethyl group allows nucleophilic substitutions .
  • Fluorine Effects: The difluoro derivative (C₁₂H₁₁BrF₂) exhibits increased metabolic stability and lipophilicity, making it superior for CNS-targeting drugs compared to non-fluorinated analogues .
  • Aromatic Bioisosterism : Compounds like 3-(3-bromophenyl)-BCP-carboxylic acid demonstrate the BCP motif’s ability to mimic phenyl rings while improving solubility and reducing flatness .

Comparison with Non-BCP Strained Systems

Compound Name Structure Key Differences from BCP Derivatives Applications
Spiropentane Bicyclo[1.1.0]butane Higher strain energy (≈90 kcal/mol vs. ≈65 kcal/mol for BCP); less stable under thermal/acidic conditions Limited to niche synthetic applications
Cyclopropane Derivatives Three-membered ring Higher ring strain and reactivity; prone to ring-opening reactions Traditional bioisosteres for alkynes

Key Observations :

  • Stability : BCP derivatives exhibit lower strain energy than cyclopropanes or spiropentanes, enhancing their utility in drug design .
  • Synthetic Versatility : Unlike spiropentanes, BCPs tolerate diverse functionalizations (e.g., amidation, carboxylation) without significant ring distortion .

Biological Activity

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclo[1.1.1]pentane framework is recognized for its ability to serve as a bioisostere, which can enhance the pharmacokinetic properties of drug candidates while maintaining biological activity.

  • CAS Number : 2770359-66-3
  • Molecular Formula : C7_{7}H8_{8}BrI
  • Molecular Weight : 247.95 g/mol

The compound features both bromine and iodine substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of halogen atoms (bromine and iodine) enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which are crucial for enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives in drug development, particularly for targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune response modulation and cancer progression:

  • Study on IDO1 Inhibition : A research article demonstrated that bicyclo[1.1.1]pentane derivatives exhibit significant potency as IDO1 inhibitors. For instance, a compound derived from this class showed an IC50_{50} value of 3.1 nM in HeLa cell assays, highlighting its effectiveness against tumor-related pathways .
  • Pharmacokinetic Profile : The modification of traditional phenyl-containing compounds with bicyclo[1.1.1]pentane structures resulted in improved metabolic stability and oral bioavailability, addressing common issues such as amide hydrolysis that plague many drug candidates .

Comparative Analysis

To better understand the advantages offered by 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane, a comparison with other similar compounds can be useful:

Compound NameIC50_{50} (nM)Metabolic StabilityOral Bioavailability
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane3.1HighExcellent
Epacadostat12.5ModerateLow
BMS-9862052.8HighModerate

This table illustrates the competitive edge of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane in terms of potency and stability compared to established IDO inhibitors.

Applications in Drug Development

The unique structural features of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane make it an attractive candidate for further development in various therapeutic areas:

  • Cancer Therapy : Its ability to inhibit IDO1 suggests potential applications in oncology, particularly in combination therapies aimed at enhancing immune response against tumors.
  • Antimicrobial Agents : The compound's reactivity may be leveraged to develop novel antimicrobial agents targeting specific bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane?

  • Methodological Answer : Two main approaches are documented:

  • (i) Radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator, enabling halogenation at bridge positions .
  • (ii) Sequential functionalization of [1.1.1]propellane, where iodine azide (IN₃) is added to generate 3-iodobicyclo[1.1.1]pentyl-1-azide, followed by bromomethylation via substitution or coupling reactions .
  • Key Consideration : Radical methods offer functional group tolerance but may require optimization to suppress competing ring-opening pathways .

Q. How can the structure of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane be rigorously characterized?

  • Methodological Answer :

  • IR Spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies strained C–H vibrations in the bicyclo[1.1.1]pentane core .
  • X-ray Crystallography : Resolves bridgehead halogen positions and confirms the absence of ring distortion, critical for validating bioisosteric applications .
  • NMR : ¹H/¹³C NMR distinguishes bromomethyl and iodine substituents via chemical shift differences (e.g., δ ~3.5 ppm for CH₂Br) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Ring-Opening : The bicyclo[1.1.1]pentane core is prone to ring-opening under strong nucleophilic/electrophilic conditions. Use of mild reagents (e.g., triethylborane for radical initiation) minimizes this .
  • Azide Decomposition : When starting from 1-azido-3-iodobicyclo[1.1.1]pentane, controlled reduction (e.g., Staudinger reaction) prevents explosive byproducts .

Advanced Research Questions

Q. How can bridge functionalization of bicyclo[1.1.1]pentane derivatives be achieved, and what are the challenges?

  • Methodological Answer :

  • Strategies :
  • Radical Coupling : Triethylborane-mediated reactions enable selective halogenation at bridge positions without disrupting the core .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-azido-3-iodobicyclo[1.1.1]pentane generates triazole-linked derivatives, offering modular diversification .
  • Challenges : Steric hindrance and electronic effects limit reactivity at secondary bridge positions. Computational modeling (DFT) aids in predicting feasible reaction pathways .

Q. How does 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane serve as a bioisostere in drug design?

  • Methodological Answer :

  • Pharmacokinetic Optimization : Replacing aromatic rings with bicyclo[1.1.1]pentane improves solubility (e.g., ~4-fold increase in AUC in γ-secretase inhibitors) while maintaining potency .
  • Synthetic Validation : Comparative SAR studies show the bicyclo[1.1.1]pentane motif reduces metabolic degradation compared to tert-butyl or fluorophenyl groups .

Q. What mechanistic insights explain the high C–H bond dissociation energy (BDE) in bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • Experimental Data : The bridgehead C–H BDE for 3-tert-butylbicyclo[1.1.1]pentane is 109.7 ± 3.3 kcal/mol, exceeding isobutane (96.5 kcal/mol) due to sp²-like hybridization .
  • Computational Validation : G2/G3 calculations align with experimental BDEs, confirming the role of hybridization in stabilizing the radical intermediate .

Q. How can photochemical methods expand the functionalization of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • Photolysis of [1.1.1]Propellane : UV irradiation generates diradical intermediates, enabling dicarboxylation to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a precursor for esterification or amidation .
  • Limitations : Competing polymerization requires strict control of light intensity and reaction time .

Data Contradictions and Resolution

  • Synthetic Yields : Radical methods ( ) report higher functional group tolerance but lower yields (~50%) compared to propellane-based routes ( : ~70%). This discrepancy highlights the need for substrate-specific optimization .
  • Bridge vs. Bridgehead Reactivity : notes that bridge functionalization is less explored than bridgehead reactions due to steric constraints, urging caution in extrapolating reaction conditions .

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